molecular formula C7H11ClSe B15448524 1-Chloro-1-(propylselanyl)buta-1,3-diene CAS No. 62807-62-9

1-Chloro-1-(propylselanyl)buta-1,3-diene

Cat. No.: B15448524
CAS No.: 62807-62-9
M. Wt: 209.58 g/mol
InChI Key: WHDLJYHAALPJTR-UHFFFAOYSA-N
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Description

1-Chloro-1-(propylselanyl)buta-1,3-diene (CAS 62807-62-9) is a halogenated and selenylated conjugated diene with the molecular formula C₇H₁₁ClSe and a molecular weight of 209.58 g/mol . This compound features a buta-1,3-diene backbone substituted at the first carbon by both an electron-withdrawing chlorine atom and a propylselanyl group (-SeC₃H₇), creating a unique electronic structure where the polarizable selenium atom donates electron density via its lone pairs, countering the chlorine's electron-withdrawing effect . This contrast enhances regioselectivity in addition reactions, making it a valuable tool for investigating reaction mechanisms. Its primary research value lies in its behavior as a conjugated diene, capable of undergoing both 1,2- and 1,4-electrophilic addition reactions due to the formation of a stabilized allylic carbocation intermediate . This allows researchers to study product distribution under kinetic versus thermodynamic control . The compound also shows significant potential in polymerization studies, though its selenium-containing analog is less studied than standard chlorinated dienes due to the propensity of the C-Se bond for redox side reactions . Furthermore, it serves as a key intermediate in modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and other transformations relevant to the synthesis of complex organic molecules and functional materials . Recommended characterization techniques include 1 H NMR for vinyl proton environments (δ 5.5–6.5 ppm), 13 C NMR for carbons adjacent to selenium, and 77 Se NMR (δ 200–400 ppm) to confirm selenium bonding . This product is intended for research purposes only and is not approved for human or veterinary use .

Properties

CAS No.

62807-62-9

Molecular Formula

C7H11ClSe

Molecular Weight

209.58 g/mol

IUPAC Name

1-chloro-1-propylselanylbuta-1,3-diene

InChI

InChI=1S/C7H11ClSe/c1-3-5-7(8)9-6-4-2/h3,5H,1,4,6H2,2H3

InChI Key

WHDLJYHAALPJTR-UHFFFAOYSA-N

Canonical SMILES

CCC[Se]C(=CC=C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1-Chloro-1-(propylselanyl)buta-1,3-diene belongs to a class of substituted dienes. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Reactivity
This compound C₇H₁₀ClSe 215.56 Cl, -SeC₃H₇ at C1 Not reported Electrophilic addition, selenide redox
3-Chloro-1-butene C₄H₇Cl 90.55 Cl at C3 62–65 (lit.) Allylic substitution, polymerization
1,3-Butadiene C₄H₆ 54.09 None -4.4 Diels-Alder reactions, polymerization
1-Selenobutadiene C₄H₆Se 133.05 Se at C1 ~100 (est.) Selenium-mediated cycloadditions

Key Findings from Literature

  • Electronic Effects : The chlorine atom in this compound withdraws electron density, polarizing the double bond, while the selanyl group donates electron density via its lone pairs. This contrast enhances regioselectivity in addition reactions compared to 3-Chloro-1-butene, which lacks selenium’s polarizability .
  • Thermal Stability : Selenium-containing compounds often exhibit lower thermal stability than chlorinated analogs. For example, 3-Chloro-1-butene is stable up to 65°C , whereas selenium analogs may decompose at lower temperatures due to weaker C-Se bonds.
  • Polymerization Potential: Buta-1,3-diene derivatives polymerize via radical or ionic mechanisms. Cis/trans stereochemistry in polymers (e.g., cis-poly(buta-1,3-diene)) is well-documented , but selenylated analogs like the target compound are less studied, likely due to selenium’s propensity for redox side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-1-(propylselanyl)buta-1,3-diene, and how can reaction intermediates be characterized?

  • Methodology : A two-step approach is typically employed:

Selenylation : React buta-1,3-diene derivatives with propylselenol (C3H7SeH) under inert conditions (argon/nitrogen) to introduce the selanyl group. Monitor reaction progress via <sup>77</sup>Se NMR to confirm selenide bond formation .

Chlorination : Use sulfuryl chloride (SO2Cl2) or PCl5 in anhydrous dichloromethane at 0–5°C to avoid over-chlorination. Characterize intermediates using GC-MS and FTIR to track functional group changes .

  • Validation : Confirm final product purity via HPLC with a C18 column (acetonitrile/water gradient) and compare retention times with standards.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR Analysis :

  • <sup>1</sup>H NMR: Identify vinyl proton environments (δ 5.5–6.5 ppm) and propylselanyl methyl/methylene signals (δ 0.8–1.5 ppm).
  • <sup>13</sup>C NMR: Assign carbons adjacent to selenium (downfield shifts ~δ 20–30 ppm due to selenium’s electronegativity) .
  • <sup>77</sup>Se NMR: Confirm selenium bonding (δ 200–400 ppm for selenides) .
    • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M]<sup>+</sup>) and fragmentation patterns consistent with chloro-selanyl substituents .

Q. What safety protocols are essential for handling selenium- and chlorine-containing compounds?

  • Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, sealed goggles) due to selenium’s acute toxicity (LC50 in rats: 270,000 mg/m³ for analogous buta-1,3-diene derivatives) .
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal. Store selenides under nitrogen to prevent oxidation to toxic selenoxides .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected stereochemistry)?

  • DFT Modeling : Optimize molecular geometry using B3LYP/6-311+G(d,p) to predict <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts. Compare with experimental data to validate stereochemical assignments .
  • Mechanistic Insights : Simulate reaction pathways (e.g., chlorination selectivity) using Gaussian or ORCA to identify transition states and explain regioselectivity anomalies .

Q. What strategies optimize catalytic efficiency in selenium-mediated reactions involving this compound?

  • Catalyst Screening : Test palladium (e.g., Pd(PPh3)4) or copper catalysts (CuI) for cross-coupling reactions. Monitor turnover frequency (TOF) via in situ Raman spectroscopy .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess selenium’s Lewis acidity role in stabilizing intermediates .

Q. How do environmental factors (e.g., light, humidity) degrade this compound, and how can stability be improved?

  • Degradation Studies : Expose the compound to UV light (254 nm) and analyze decomposition products via LC-MS. Selenium-oxygen bonds (Se=O) are prone to photolytic cleavage, forming selenoxides .
  • Stabilization : Add antioxidants (BHT) or store in amber vials under argon. Conduct accelerated aging tests (40°C/75% RH) to assess shelf life .

Q. What bioanalytical methods are suitable for detecting trace impurities in this compound?

  • Sensitivity : Use UPLC-QTOF-MS with a HILIC column (2.1 × 100 mm, 1.7 μm) to separate polar impurities (e.g., hydrolyzed selenols).
  • Validation : Spike samples with deuterated internal standards (e.g., D4-selenide) for quantification via isotope dilution .

Data Contradiction Analysis

Q. How to address discrepancies in reported selenium-chlorine bond lengths between crystallographic and computational studies?

  • Crystallography : Perform single-crystal X-ray diffraction (SC-XRD) to measure bond lengths. Compare with Cambridge Structural Database entries for analogous selenides .
  • Error Sources : Assess whether DFT functional selection (e.g., M06 vs. B3LYP) overestimates bond lengths due to dispersion interactions .

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